molecular formula C15H11F3O2 B6336803 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde CAS No. 873194-12-8

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B6336803
CAS No.: 873194-12-8
M. Wt: 280.24 g/mol
InChI Key: PFWAVEBWNHDPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C15H11F3O2 It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

One common method involves the radical trifluoromethylation of a benzyloxy-substituted benzaldehyde precursor . This process can be carried out under various conditions, often involving the use of radical initiators and trifluoromethylating agents.

Chemical Reactions Analysis

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy and trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .

Scientific Research Applications

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electron density of the benzaldehyde core .

Comparison with Similar Compounds

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde can be compared to other similar compounds, such as:

The unique combination of the benzyloxy and trifluoromethyl groups in this compound makes it particularly valuable for certain applications, especially in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

2-phenylmethoxy-4-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWAVEBWNHDPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the product from step (ii) (2.3 g), benzyl bromide (1.44 ml) and potassium carbonate (1.67 g) in DMF (20 ml) was stirred at RT for 2 h. The mixture was partitioned between diethylether and water, the organic layer dried, and the solvent evaporated under reduced pressure. The residue was purified by chromatography on silica eluting with 40/60 pet. ether/diethylether 4:1, yield 2.83 g.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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